Ethyl 2-(cyclopropylamino)butanoate
Overview
Description
Ethyl 2-(cyclopropylamino)butanoate is an ester compound characterized by the presence of an ethyl group, a cyclopropylamino group, and a butanoate backbone. Esters are known for their pleasant fragrances and are widely used in various chemical applications .
Preparation Methods
Ethyl 2-(cyclopropylamino)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. Alternatively, carboxylic acids can react with alcohols in the presence of a mineral acid catalyst to form esters . Industrial production methods often involve Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions .
Chemical Reactions Analysis
Ethyl 2-(cyclopropylamino)butanoate undergoes several types of chemical reactions:
Aminolysis: The ester reacts with an amine to form an amide.
Alcoholysis: The ester reacts with an alcohol to form a different ester.
Common reagents used in these reactions include water for hydrolysis, amines for aminolysis, and alcohols for alcoholysis. The major products formed from these reactions are carboxylic acids, amides, and different esters, respectively .
Scientific Research Applications
Ethyl 2-(cyclopropylamino)butanoate has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropylamino)butanoate involves nucleophilic acyl substitution. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl 2-(cyclopropylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclopropylamino group, which can influence its reactivity and applications . Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJSSFUYXICTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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